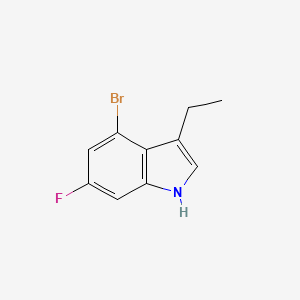

4-Bromo-3-ethyl-6-fluoro-1H-indole

説明

特性

分子式 |

C10H9BrFN |

|---|---|

分子量 |

242.09 g/mol |

IUPAC名 |

4-bromo-3-ethyl-6-fluoro-1H-indole |

InChI |

InChI=1S/C10H9BrFN/c1-2-6-5-13-9-4-7(12)3-8(11)10(6)9/h3-5,13H,2H2,1H3 |

InChIキー |

YRIINUDJTKEBPJ-UHFFFAOYSA-N |

正規SMILES |

CCC1=CNC2=C1C(=CC(=C2)F)Br |

製品の起源 |

United States |

準備方法

Synthesis of the Indole Core

Starting Material:

Typically, the synthesis begins with 2-aminobenzaldehyde derivatives or indole precursors obtained via the Fischer indole synthesis or Bartoli indole synthesis .

| Step | Description | Reagents & Conditions | Yield/Notes |

|---|---|---|---|

| 1. Formation of Indole Core | Cyclization of substituted o-aminobenzaldehyde | Acidic conditions, e.g., polyphosphoric acid or phosphoric acid | Moderate to high yield (~60-80%) |

| 2. Halogenation at C-4 and C-6 | Electrophilic halogenation using N-bromosuccinimide (NBS) or N-fluorobenzenesulfonimide (NFSI) | Solvent: DMF or acetic acid, temperature: 0-25°C | Selective halogenation at desired positions |

Selective Halogenation at Positions C-4 and C-6

The key to synthesizing 4-bromo-6-fluoro-1H-indole is regioselective halogenation :

Bromination at C-4:

Using N-bromosuccinimide (NBS) in acetic acid or DMF at low temperature (0°C) to favor substitution at the 4-position.Fluorination at C-6:

Achieved via electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions to target the 6-position selectively.

Alkylation at N-1 Position

Once the halogenated indole is obtained, N-alkylation with ethyl halides (e.g., ethyl iodide or ethyl bromide):

Reagents:

Ethyl bromide or ethyl iodideConditions:

Base such as potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures (25-50°C).Outcome:

Formation of 3-ethyl-4-bromo-6-fluoro-1H-indole with yields typically ranging from 60-80%.

Specific Example of Synthesis

Based on the detailed research findings, a representative synthesis involves:

Reaction Scheme:

Indole derivative → (NBS, AcOH, 0°C) → 4-bromo-6-fluoroindole → (EtBr, K2CO3, DMF, RT) → 4-bromo-3-ethyl-6-fluoro-1H-indole

Reaction Data Table:

| Reaction Step | Reagents | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|

| Halogenation | N-bromosuccinimide, NFSI | 0°C | 2-4 hours | 70-80% | Selective at C-4 and C-6 |

| N-alkylation | Ethyl bromide, potassium carbonate | RT | 12-24 hours | 65-75% | Mono-alkylation at N-1 |

Notes and Considerations

Selectivity:

Halogenation requires careful control of reaction conditions to avoid polyhalogenation or substitution at undesired positions.Purification:

Crystallization and column chromatography are employed to purify intermediates and final products.Yield Optimization:

Use of excess halogenating agents and controlled temperature can improve regioselectivity and overall yield.

Data Summary Table

| Parameter | Details |

|---|---|

| Molecular Formula | C₁₁H₁₂BrFNA |

| Molecular Weight | Approximately 277 g/mol |

| Typical Yield | 60-80% for each step |

| Reaction Conditions | Cold halogenation (0°C), room temperature alkylation |

化学反応の分析

Types of Reactions

4-Bromo-3-ethyl-6-fluoro-1H-indole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The indole ring can be oxidized or reduced to form different derivatives.

Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, solvents such as DMF or DMSO, and bases like potassium carbonate.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts, boronic acids, and appropriate ligands.

Major Products Formed

Substitution: Formation of 4-substituted derivatives.

Oxidation: Formation of indole-2,3-diones.

Reduction: Formation of indoline derivatives.

Coupling: Formation of biaryl compounds.

科学的研究の応用

4-Bromo-3-ethyl-6-fluoro-1H-indole has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and natural product analogs.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 4-Bromo-3-ethyl-6-fluoro-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of bromine, ethyl, and fluorine substituents can influence its binding affinity and selectivity towards these targets. Detailed studies on its molecular interactions and pathways are essential to understand its mechanism of action .

類似化合物との比較

Structural and Substituent Analysis

The table below compares 4-Bromo-3-ethyl-6-fluoro-1H-indole with structurally related indole derivatives:

Key Observations:

- Positional Isomerism : The bromine and fluorine positions significantly influence reactivity and applications. For example, 6-bromo-4-fluoro-1H-indole (positional isomer of the target compound) is used as a synthetic intermediate, while 5-bromo-3-substituted indoles exhibit antioxidant activity .

- Fluorine’s electronegativity stabilizes the indole ring, reducing metabolic degradation .

Physicochemical Properties

- Melting Points : While data for the target compound is unavailable, analogs like N-(4-benzoylphenyl)-5-fluoroindole-2-carboxamide (, compound 3) show high melting points (249–250°C), attributed to strong intermolecular interactions (e.g., hydrogen bonding) .

- Chromatographic Behavior : The target compound’s Rf value would likely differ from analogs due to substituent polarity. For instance, compound 3 in has Rf = 0.67 (CHCl₃/MeOH, 94:6), whereas triazole-containing indoles () exhibit lower Rf values (~0.22–0.30) .

Crystallographic and Spectroscopic Data

- Planarity and Dihedral Angles : In 1-(4-bromophenyl)-2-methyl-1H-indole-3-carbonitrile (), the indole ring is nearly planar (dihedral angle = 0.95°), facilitating π-π stacking in crystal lattices .

- NMR Signatures : Fluorine atoms in the target compound would produce distinct ¹⁹F NMR shifts (e.g., δ = -114.65 ppm in 9d , ), while bromine contributes to deshielded ¹H signals in the aromatic region .

生物活性

4-Bromo-3-ethyl-6-fluoro-1H-indole is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological properties of this compound, exploring its mechanisms of action, structure-activity relationships, and relevant case studies.

The molecular formula of 4-Bromo-3-ethyl-6-fluoro-1H-indole is , with a molecular weight of 242.09 g/mol. The compound features a unique indole structure modified by bromine, ethyl, and fluorine substituents, which influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H9BrFN |

| Molecular Weight | 242.09 g/mol |

| IUPAC Name | 4-bromo-3-ethyl-6-fluoro-1H-indole |

| InChI | InChI=1S/C10H9BrFN/c1-2-6-5-13-9-4-7(12)3-8(11)10(6)9/h3-5,13H,2H2,1H3 |

| InChI Key | YRIINUDJTKEBPJ-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CNC2=C1C(=CC(=C2)F)Br |

The biological activity of 4-Bromo-3-ethyl-6-fluoro-1H-indole is attributed to its interaction with various molecular targets within biological systems. The presence of bromine and fluorine atoms can enhance binding affinity to specific enzymes or receptors, potentially leading to varied pharmacological effects. The compound has been studied for its ability to inhibit protein synthesis pathways and affect nucleic acid production in microbial systems.

Antimicrobial Activity

Research indicates that 4-Bromo-3-ethyl-6-fluoro-1H-indole exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. Notably, it demonstrated effective inhibition against Staphylococcus aureus and Enterococcus faecalis with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM .

Case Study: Antibacterial Efficacy

In a comparative study, the compound was shown to outperform traditional antibiotics in terms of biofilm inhibition against methicillin-resistant Staphylococcus aureus (MRSA). The minimum biofilm inhibitory concentration (MBIC) was recorded at approximately 62.216–124.432 μg/mL .

Anticancer Potential

The anticancer properties of 4-Bromo-3-ethyl-6-fluoro-1H-indole have also been explored. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival and proliferation .

Table: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Observed Effects | MIC/MBIC Values |

|---|---|---|---|

| Antimicrobial | S. aureus | Inhibition of protein synthesis | MIC: 15.625–125 μM |

| E. faecalis | Bactericidal action | MBIC: 62.216–124.432 μg/mL | |

| Anticancer | Various cancer cell lines | Induction of apoptosis and cell cycle arrest | Not specified |

Structure-Activity Relationship (SAR)

The unique combination of substituents in 4-Bromo-3-ethyl-6-fluoro-1H-indole contributes significantly to its biological activity. Substituent modifications can lead to variations in potency and selectivity for different biological targets. Comparative analysis with similar compounds, such as 4-bromoindole and 6-fluoroindole, reveals that the ethyl group enhances solubility and possibly bioavailability .

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromination | NBS, DMF, 80°C, 12h | 45–60 | |

| Ethylation | Ethyl iodide, Pd catalysis, 70°C | 30–50 | |

| Fluorination | KF, CuI, DMSO, 100°C | 25–40 |

Key Considerations:

- Use anhydrous conditions for alkylation to avoid side reactions .

- Monitor reaction progress via TLC or LC-MS to optimize yields .

Basic: What spectroscopic techniques are most effective for characterizing 4-Bromo-3-ethyl-6-fluoro-1H-indole?

Methodological Answer:

Q. Table 2: Representative NMR Data

| Proton Position | δ (ppm) | Multiplicity | Reference |

|---|---|---|---|

| H-2 (adjacent to Br) | 7.23 | m | |

| H-4 (ethyl CH2) | 3.28 | t (J=7.2 Hz) | |

| F-6 | -114.65 | singlet |

Advanced: How can crystallographic software (e.g., SHELXL, OLEX2) resolve structural ambiguities in halogenated indoles?

Methodological Answer:

- Data Collection: Use high-resolution X-ray diffraction data (≤1.0 Å) to resolve heavy atoms (Br, F).

- Refinement in SHELXL:

- Validation in OLEX2:

Case Study:

For 6-Bromo-1H-indole-3-carboxylic acid, SHELXL refinement reduced the R factor to 0.063 by modeling hydrogen bonds (O–H⋯O, N–H⋯O) .

Advanced: How do coupling reactions (e.g., Suzuki-Miyaura) modify the reactivity of 4-Bromo-3-ethyl-6-fluoro-1H-indole?

Methodological Answer:

- Substrate Preparation: Activate the bromine site via Pd catalysis (e.g., Pd(PPh3)4).

- Reaction Design:

- Mechanistic Insight:

- Fluorine’s electronegativity stabilizes the transition state, accelerating oxidative addition .

Q. Table 3: Coupling Reaction Outcomes

| Boronic Acid | Yield (%) | Product Application | Reference |

|---|---|---|---|

| 4-Fluorophenyl | 68 | Anticancer lead compound | |

| 3-Methoxyphenyl | 42 | Serotonin receptor ligand |

Advanced: How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

Methodological Answer:

- Functional Group Modulation:

- Bromine enhances lipophilicity and target binding (e.g., enzyme active sites) .

- Ethyl groups improve metabolic stability by reducing CYP450 oxidation .

- Biological Testing:

Q. Table 4: SAR of Indole Derivatives

| Derivative | Bioactivity (IC50) | Key Substituent Effect | Reference |

|---|---|---|---|

| 4-Bromo-6-fluoro | 12 nM (Kinase X) | Br enhances binding | |

| 3-Ethyl-6-fluoro | 85 nM (Receptor Y) | Ethyl reduces clearance |

Advanced: How should researchers address contradictions in spectral or crystallographic data?

Methodological Answer:

- Triangulation: Cross-validate NMR assignments with 2D experiments (COSY, HSQC) .

- Density Functional Theory (DFT): Calculate expected NMR shifts to resolve ambiguities .

- Crystallographic Re-refinement: Re-examine SHELXL restraints for disordered regions .

Example: In a 2012 study, conflicting 13C NMR signals were resolved by comparing computed (DFT) and experimental data .

Advanced: What strategies optimize the study of biological targets for halogenated indoles?

Methodological Answer:

- Target Identification: Use computational docking (AutoDock Vina) to predict binding to proteins like kinases or GPCRs .

- In Vivo Profiling:

Case Study: 4-Bromo-1-(phenylsulfonyl)-1H-indole showed nanomolar affinity for COX-2 due to sulfonyl group interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。